Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride

Structure–activity relationship Positional isomer omega-diethylaminoacetanilide

SAR studies on local anesthetic ω-diethylaminoacetanilides demand precisely characterized congeners-generic substitution invalidates dose calculations. This 2-Cl-6-Me variant solves that: • Documented acute toxicity (LD₅₀) per Sekera et al., enabling direct therapeutic index calculation vs. unsubstituted parent and 2,6-dichloro analog. • Unique 2-Cl-6-Me substitution perturbs the conserved 2,6-dimethyl clinical pharmacophore for VGSC binding studies. • Curated library member (with CAS 77966-49-5, 17751-06-3) for multivariate SAR model construction. Supplied with full QA documentation.

Molecular Formula C13H20Cl2N2O
Molecular Weight 291.21 g/mol
CAS No. 77966-50-8
Cat. No. B13766042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride
CAS77966-50-8
Molecular FormulaC13H20Cl2N2O
Molecular Weight291.21 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]
InChIInChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-12(17)15-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H
InChIKeyTZXLXXSGSNMWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Chloro-2-(diethylamino)-6'-methylacetanilide Hydrochloride (CAS 77966-50-8): Structural Identity & Comparator Landscape


Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride (CAS 77966-50-8; IUPAC: N-(2-chloro-6-methylphenyl)-2-(diethylamino)acetamide hydrochloride) is a member of the ω-diethylaminoacetanilide class, a family of synthetic compounds characterized by a tertiary amine-bearing acetamide side chain on a substituted aniline ring . This class was systematically investigated for local anesthetic activity and acute toxicity in the mid-20th century [1]. Closely related comparators include: the unsubstituted parent, ω-diethylaminoacetanilide; the 5'-methyl positional isomer (CAS 77966-49-5); and the 2',6'-dichloro congener (CAS 17751-06-3). Unlike lidocaine, which bears a 2,6-dimethyl substitution, the target compound features a distinctive 2-chloro-6-methyl phenyl substitution pattern that departs from all four clinically dominant amide-type local anesthetics (lidocaine, bupivacaine, ropivacaine, mepivacaine), positioning it as a dedicated research probe for structure–activity investigations rather than a direct clinical analog.

Why 2'-Chloro-2-(diethylamino)-6'-methylacetanilide Cannot Be Interchanged with Other ω-Diethylaminoacetanilides or Amide Local Anesthetics


Within the ω-diethylaminoacetanilide series, both surface and infiltration anesthetic potency and acute toxicity are exquisitely sensitive to phenyl ring substitution [1]. Sekera and colleagues demonstrated that systematic variation of aromatic substituents produces divergent pharmacological profiles: some derivatives display potency comparable to lidocaine while others are markedly weaker, and toxicity (LD₅₀) can differ by more than 2.5-fold across the series [1]. The 2-chloro-6-methyl configuration represents a specific vector relative to alternative patterns—the retention of one ortho-chloro group distinguishes this compound pharmacologically from the 2,6-dichloro congener, whose potency and toxicity profiles shift substantially [2]. This high degree of structure–activity divergence precludes generic substitution with any other member of the class without altering both efficacy and safety margins in a given experimental system.

Quantitative Differentiation Evidence: 2'-Chloro-2-(diethylamino)-6'-methylacetanilide HCl vs. Closest Analogs


Positional Isomer Specificity: 6'-Methyl vs. 5'-Methyl Substitution Alters Pharmacological and Physicochemical Profile

The 6'-methyl positional isomer (CAS 77966-50-8) differs from the 5'-methyl positional isomer (CAS 77966-49-5) in the substitution position of the methyl group on the phenyl ring. In the broader ω-diethylaminoacetanilide series, the position of ring substitution has been shown to influence both surface and infiltration anesthetic activity independently of the nature of the substituent [1]. Separate CAS registrations and distinct catalog entries maintained by chemical suppliers confirm these are non-interchangeable entities with independent physicochemical and biological properties . This positional specificity makes the 6'-methyl isomer the correct selection for any study design predicated on ortho-chloro/ortho-methyl geometry.

Structure–activity relationship Positional isomer omega-diethylaminoacetanilide local anesthetic

Surface Anesthetic Activity: Comparative Potency Ranking Within the ω-Diethylaminoacetanilide Class

In the foundational structure–activity study of the ω-diethylaminoacetanilide series by Sekera et al., surface anesthetic activity was quantitatively determined using the corneal reflex method in rabbits and expressed relative to the unsubstituted parent compound, ω-diethylaminoacetanilide [1]. Analogs within this series displayed surface anesthetic indices spanning more than an order of magnitude, demonstrating that phenyl ring chloro and methyl substituents produce quantifiable, rank-ordered changes in local anesthetic potency [1]. The target compound, bearing a 2-chloro-6-methyl substitution, occupies a defined position within this potency matrix. Its surface anesthetic activity differs from that of the 2,6-dichloro analog (CAS 17751-06-3), whose potency and toxicity were independently reported as shifted relative to both the parent and monochloro congeners [2].

Surface anesthesia Local anesthetic potency Corneal reflex omega-diethylaminoacetanilide series

Infiltration Anesthetic Activity: Ring Substitution Determines Potency Within the Class

Infiltration anesthetic activity was systematically evaluated across the ω-diethylaminoacetanilide series using the guinea pig wheal test, with potency and duration reported for each derivative [1]. The study established that both the nature and position of phenyl ring substituents independently modulate infiltration anesthetic activity, creating a multidimensional SAR matrix [1]. The 2-chloro-6-methyl substitution of the target compound represents one defined coordinate within this matrix; structurally adjacent analogs such as the 2,6-dichloro derivative exhibit quantitatively distinct infiltration profiles [2]. For procurement purposes, this means that even congeners with identical molecular formulae but different substitution positions (e.g., the 5'-methyl isomer, CAS 77966-49-5) cannot be assumed to produce equivalent infiltration anesthesia outcomes.

Infiltration anesthesia Local anesthetic duration Guinea pig wheal test SAR

Acute Toxicity Differentiation: Substitution Pattern as a Modulator of Safety Margin

Acute toxicity (LD₅₀, mouse, intravenous route) was determined for every derivative in the ω-diethylaminoacetanilide series by Sekera et al., revealing that phenyl ring substitution patterns modulate both absolute toxicity and the therapeutic ratio between toxic dose and effective anesthetic dose [1]. Within the published dataset, LD₅₀ values varied substantially depending on chloro and methyl substitution patterns [1]. The 2-chloro-6-methyl configuration (target compound) and the 2,6-dichloro configuration represent distinct toxicity profiles within this matrix, and independent work by Borovanský and Sekera on related carbanilic acid esters confirmed that monochloro-versus-dichloro substitution consistently shifts the toxicity baseline [2]. Consequently, the target compound's acute toxicity profile cannot be inferred from the unsubstituted parent or the 2,6-dichloro congener.

Acute toxicity LD50 Therapeutic index Diethylaminoacetanilide SAR

Structural Distinctiveness from Clinically Dominant Amide Local Anesthetics

All four clinically dominant amide-type local anesthetics — lidocaine (2,6-dimethyl), bupivacaine (2,6-dimethyl), ropivacaine (2,6-dimethyl), and mepivacaine (2,6-dimethyl) — share a common 2,6-dimethylphenyl substitution pattern [1]. The target compound departs from this consensus by incorporating a 2-chloro substituent in place of one methyl group, producing a 2-chloro-6-methyl configuration. This single atom substitution (Cl for CH₃ at position 2) alters the electronic character of the aromatic ring via the electron-withdrawing effect of chlorine, differentiating the compound from the 2,6-dimethyl pharmacophore conserved across all major amide local anesthetics [2]. This structural departure makes the target compound uniquely suited for probing the role of aromatic ring electronics in sodium channel binding within amide-type local anesthetic scaffolds.

Chemical library design Amide local anesthetic Voltage-gated sodium channel 2,6-substitution pattern

High-Value Application Scenarios for 2'-Chloro-2-(diethylamino)-6'-methylacetanilide HCl (CAS 77966-50-8)


Structure–Activity Relationship (SAR) Profiling of ω-Diethylaminoacetanilide Derivatives for Local Anesthetic Discovery

As a precisely defined member of the ω-diethylaminoacetanilide series, this compound enables systematic SAR investigations where the 2-chloro-6-methyl configuration is correlated against surface anesthetic indices (rabbit corneal reflex), infiltration anesthetic indices (guinea pig wheal test), and acute LD₅₀ values (mouse, i.v.) [1]. When assembled within a curated library alongside the unsubstituted parent, the 5'-methyl positional isomer, and the 2,6-dichloro analog, this compound contributes a critical data point for resolving the independent contributions of chloro position, methyl position, and their interaction to both potency and toxicity, enabling multivariate SAR model construction [1]. The quantitative framework established by Sekera et al. provides a validated assay platform into which this specific compound fits with documented comparators [1].

Electronic Pharmacophore Exploration of Voltage-Gated Sodium Channel (VGSC) Blockers

All four clinically dominant amide-type local anesthetics share a 2,6-dimethyl substitution pattern [2]. This compound, with its 2-chloro-6-methyl configuration, introduces an electron-withdrawing substituent at the ortho position, representing a deliberate perturbation of the conserved clinical pharmacophore [2][3]. This makes it a high-value tool for structure-based drug design campaigns exploring how aromatic ring electronics modulate VGSC binding affinity and selectivity, particularly for cavity-based computational docking studies or patent-driven scaffold-hopping exercises seeking to escape the crowded 2,6-dimethyl intellectual property landscape [3].

Safety Margin Benchmarking in Diethylaminoacetanilide Chemical Series

The therapeutic ratio — the relationship between acute LD₅₀ and effective anesthetic dose — varies substantially across the ω-diethylaminoacetanilide series depending on substitution pattern [1]. This compound's acute toxicity has been explicitly reported by Sekera et al. [1], enabling direct calculation of its therapeutic index relative to the unsubstituted parent and the 2,6-dichloro analog. For procurement decisions involving dose-ranging toxicology or toxicokinetic studies within this chemical series, compound-specific acute toxicity data are essential [1]; generic substitution with an untested congener introduces uncontrolled safety variables that invalidate dose calculations.

Chemical Library Assembly for Local Anesthetic High-Throughput Screening (HTS) Campaigns

For HTS deck design targeting novel local anesthetic chemotypes, the inclusion of the 2-chloro-6-methyl variant alongside its 5'-methyl positional isomer (CAS 77966-49-5), the 2,6-dichloro congener (CAS 17751-06-3), and the unsubstituted parent ensures coverage of a defined substitution space with known pharmacological outcomes [1]. This approach supports machine-learning-driven SAR model training by providing verified activity labels for each substitution pattern within a single coherent assay framework, while simultaneously enabling the identification of additive or synergistic substitution effects across the phenyl ring [1].

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